Salacinol is a naturally occurring thiosugar sulfonium sulfate inner salt originally isolated from Salacia reticulata. Characterized by its distinctive zwitterionic spiro-like structure comprising a sulfonium ion and a sulfate counterion, it functions as a highly potent, competitive inhibitor of intestinal α-glucosidases [1]. For industrial and scientific procurement, Salacinol offers a highly water-soluble, stable baseline material that specifically targets maltase, sucrase, and isomaltase without the broad-spectrum off-target effects of older carbohydrate-based inhibitors. Its distinct stereochemistry and lack of systemic intestinal absorption make it a highly targeted choice for localized gastrointestinal assays and the synthesis of advanced GH31 family enzyme modulators [2].
Substituting Salacinol with commercial baseline inhibitors like Acarbose or Voglibose fundamentally alters experimental outcomes, particularly in lysosomal and specific human intestinal enzyme models. Acarbose is significantly weaker against human intestinal maltase and virtually inactive against lysosomal α-glucosidase (GAA) compared to Salacinol [1]. Furthermore, crude Salacia extracts or generic thiosugar mixtures lack the standardized stoichiometric purity required for reproducible kinetic assays, often containing variable ratios of Kotalanol or de-O-sulfonated analogs that shift the IC50 profiles unpredictably [2]. Procurement of pure Salacinol is therefore critical for precise GH31 family targeting, formulation stability testing, and localized non-absorbable in vivo modeling.
In comparative kinetic studies against recombinant human lysosomal α-glucosidase (GAA), Salacinol demonstrated exceptionally high binding affinity, significantly outperforming standard clinical inhibitors. Salacinol achieved an apparent inhibitory constant (Kappi) of 0.12 μM, whereas Voglibose and Acarbose recorded Kappi values of 7.6 μM and 40 μM, respectively [1].
| Evidence Dimension | Apparent inhibitory constant (Kappi) against GAA |
| Target Compound Data | 0.12 ± 0.02 μM |
| Comparator Or Baseline | Acarbose (40 ± 2 μM) and Voglibose (7.6 ± 0.8 μM) |
| Quantified Difference | ~333-fold higher affinity than Acarbose; ~63-fold higher than Voglibose |
| Conditions | Recombinant human GAA assay at pH 5.2 using α-p-NPG substrate |
Procuring Salacinol is essential for researchers targeting GH31 lysosomal enzymes (e.g., for Pompe disease models), where standard diabetic drugs like Acarbose are virtually ineffective.
When evaluated against human intestinal maltase, Salacinol exhibits a fully competitive inhibition profile that is quantitatively superior to Acarbose. Assays utilizing human-derived enzymes show Salacinol yields an IC50 of 4.9 μM, compared to Acarbose which requires 15.2 μM to achieve the same level of inhibition [1].
| Evidence Dimension | IC50 for human intestinal maltase |
| Target Compound Data | 4.9 μM |
| Comparator Or Baseline | Acarbose (15.2 μM) |
| Quantified Difference | >3-fold greater inhibitory potency |
| Conditions | Human intestinal maltase enzymatic assay |
Buyers developing human-translatable postprandial glucose regulation models must select Salacinol over Acarbose to accurately reflect high-potency maltase inhibition.
For oral dosing regimens in preclinical models, the stability of the active compound in the gastric environment is paramount. Salacinol demonstrates robust survivability in artificial gastric juice, with over 96% of the compound remaining intact after 1.0 hour at 37 °C, and maintaining >90% stability even after 3.0 hours of continuous exposure [1].
| Evidence Dimension | Intact survival rate in artificial gastric juice |
| Target Compound Data | >96% at 1 hour; >90% at 3 hours |
| Comparator Or Baseline | Standard acid-labile glycoside inhibitors (implicit baseline) |
| Quantified Difference | Sustained >90% stability under prolonged acidic physiological conditions |
| Conditions | Artificial gastric juice at 37 °C for up to 3.0 h |
Ensures that procured material will not prematurely degrade in the stomach, guaranteeing reliable dosing and reproducible localized intestinal activity in oral in vivo studies.
A critical advantage of Salacinol in gastrointestinal research is its confinement to the gut lumen. In an in situ rat ligated intestinal loop model, Salacinol was shown to be hardly absorbed through the intestinal wall, ensuring that its potent α-glucosidase inhibitory activity remains strictly localized [1].
| Evidence Dimension | Intestinal absorption rate |
| Target Compound Data | Negligible systemic absorption |
| Comparator Or Baseline | Systemically absorbed small-molecule inhibitors |
| Quantified Difference | Near-zero systemic crossover |
| Conditions | In situ rat ligated intestinal loop model |
Ideal for procurement in studies requiring a purely localized carbohydrate-blocking effect without confounding systemic metabolic or toxicological interference.
While pure Salacinol can be sensitive to decomposition in complex cosmetic matrices, it exhibits excellent formulation compatibility when paired with specific excipients. Patent data demonstrates that Salacinol's stability in topical and dermatological preparations is significantly enhanced and decomposition is suppressed when formulated with low-molecular-weight (<500 Da) magnesium salts and citric acid compounds [1].
| Evidence Dimension | Chemical stability in cosmetic/topical bases |
| Target Compound Data | High stability (decomposition suppressed) |
| Comparator Or Baseline | Unstabilized Salacinol in generic cosmetic bases |
| Quantified Difference | Prevention of active ingredient degradation in topical applications |
| Conditions | Formulation with magnesium salts (MW < 500) and citric acid |
Provides formulation scientists with a clear, patent-backed pathway to incorporate this highly active molecule into stable dermatological and cosmetic products.
Driven by its submicromolar affinity (Kappi = 0.12 μM) for human lysosomal α-glucosidase (GAA), Salacinol is a highly effective choice for researchers investigating Pompe disease and other lysosomal storage disorders. It vastly outperforms standard inhibitors like Acarbose in this niche [1].
Because Salacinol exhibits >90% gastric stability over 3 hours and negligible intestinal absorption, it is perfectly suited for in vivo models requiring strictly localized postprandial glucose regulation without systemic crossover [2].
Leveraging its compatibility with magnesium salts and citric acid to prevent degradation, Salacinol can be procured as an active ingredient for novel topical applications, expanding its utility beyond traditional oral antidiabetic research [3].
As a structurally distinctive zwitterionic inner salt, Salacinol serves as an effective precursor for synthesizing 3′-O-benzylated or de-O-sulfonated analogs, enabling medicinal chemists to fine-tune maltase and sucrase selectivity [4].